N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide
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Overview
Description
1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,iodide (1:1) is a chemical compound known for its unique properties and applications. It is characterized by the presence of a perfluorinated alkyl chain, which imparts hydrophobic and lipophobic properties to the molecule. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,iodide (1:1) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a perfluorinated alkyl iodide and a tertiary amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,iodide (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reaction conditions and reagents used.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of different products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to control the reaction environment.
Scientific Research Applications
1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,iodide (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in studies involving cell membranes and lipid interactions due to its unique hydrophobic properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, lubricants, and other materials requiring hydrophobic and lipophobic properties.
Mechanism of Action
The mechanism of action of 1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,iodide (1:1) involves its interaction with molecular targets and pathways. The perfluorinated alkyl chain allows the compound to interact with lipid membranes, altering their properties and affecting cellular processes. The compound’s hydrophobic nature also enables it to form stable complexes with other molecules, influencing their behavior and reactivity.
Comparison with Similar Compounds
1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,iodide (1:1) can be compared with other similar compounds, such as:
1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,chloride: Similar structure but with a chloride ion instead of iodide.
1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,bromide: Similar structure but with a bromide ion instead of iodide.
The uniqueness of 1-Propanaminium,N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-,iodide (1:1) lies in its specific interactions and properties conferred by the iodide ion, which can influence its reactivity and applications.
Properties
Molecular Formula |
C14H16F15IN2O |
---|---|
Molecular Weight |
640.17 g/mol |
IUPAC Name |
trimethyl-[3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propyl]azanium;iodide |
InChI |
InChI=1S/C14H16F15N2O.HI/c1-31(2,3)6-4-5-30-14(28,29)13(26,27)12(24,25)11(22,23)10(20,21)9(18,19)8(16,17)7(15)32;/h30H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UGHTUIRCLKFTAQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCNC(C(C(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
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